Tanacetin

Beschreibung

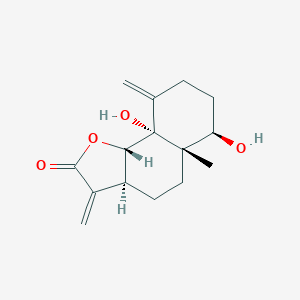

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1401-54-3 |

|---|---|

Molekularformel |

C15H20O4 |

Molekulargewicht |

264.32 g/mol |

IUPAC-Name |

(3aS,5aS,6R,9aR,9bS)-6,9a-dihydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O4/c1-8-4-5-11(16)14(3)7-6-10-9(2)13(17)19-12(10)15(8,14)18/h10-12,16,18H,1-2,4-7H2,3H3/t10-,11+,12-,14-,15-/m0/s1 |

InChI-Schlüssel |

CFUWPZZLCJXNSQ-XXUMUBMXSA-N |

SMILES |

CC12CCC3C(C1(C(=C)CCC2O)O)OC(=O)C3=C |

Isomerische SMILES |

C[C@@]12CC[C@@H]3[C@@H]([C@]1(C(=C)CC[C@H]2O)O)OC(=O)C3=C |

Kanonische SMILES |

CC12CCC3C(C1(C(=C)CCC2O)O)OC(=O)C3=C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Tanacetin: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanacetin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Found primarily within the plant genus Tanacetum, this molecule has garnered interest for its potential pharmacological applications. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution within various plant species and tissues, and detailed methodologies for its extraction and quantification.

Natural Sources and Distribution

This compound is predominantly found in plants belonging to the genus Tanacetum of the Asteraceae family. The most well-documented source of this compound is Common Tansy (Tanacetum vulgare) . While qualitative reports confirm its presence, comprehensive quantitative data on its concentration across different Tanacetum species and various plant organs remains limited in the current scientific literature.

Historical records indicate that this compound is found chiefly in the flowers of Tanacetum vulgare[1]. More recent studies have also identified this compound in the leaf and inflorescence extracts of this species. The concentration of other sesquiterpene lactones, such as parthenolide, has been quantified in several Tanacetum species, offering a potential reference for expected concentration ranges of similar compounds[2].

Table 1: Quantitative Distribution of Sesquiterpene Lactones in Select Tanacetum Species

| Species | Plant Part | Compound | Concentration (µ g/100 mg plant material) | Reference |

| Tanacetum vulgare | Aerial Parts (CHCl3 extract) | Parthenolide | 177.51 ± 3.73 | [2] |

| Tanacetum argenteum subsp. argenteum | Aerial Parts (CHCl3 extract) | Parthenolide | 242.66 ± 1.53 | [2] |

| Tanacetum heterotomum | Aerial Parts (CHCl3 extract) | Parthenolide | 190.16 ± 5.62 | [2] |

Note: While the above table provides data for parthenolide, a structurally related sesquiterpene lactone, specific quantitative data for this compound is not yet widely available. Further research is required to accurately quantify this compound concentrations in various Tanacetum species and their respective plant parts.

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpene lactones in the Asteraceae family, follows the mevalonate (MVA) pathway in the cytoplasm. The pathway commences with the universal precursor for isoprenoids, farnesyl pyrophosphate (FPP), and proceeds through a series of enzymatic steps involving cyclization, oxidation, and lactonization.

The key steps in the proposed biosynthetic pathway of this compound are:

-

Cyclization: Farnesyl pyrophosphate (FPP) is cyclized by a sesquiterpene synthase, typically germacrene A synthase (GAS), to form the germacrene A scaffold[3].

-

Oxidation: The germacrene A molecule undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs)[3]. A key enzyme, germacrene A oxidase (GAO), hydroxylates the C12 methyl group, which is then further oxidized to a carboxylic acid, forming germacrene A acid[3].

-

Lactonization: Costunolide synthase (COS), another CYP enzyme, hydroxylates the C6 position of germacrene A acid. This is followed by a spontaneous dehydration and cyclization to form the γ-lactone ring, yielding costunolide, a key intermediate[3].

-

Further Modifications: Costunolide then serves as a precursor for a vast array of sesquiterpene lactones, including this compound, through the action of various modifying enzymes that can introduce additional hydroxylations, epoxidations, or other functional groups.

References

- 1. Tanacetum (U. S. P.)—Tansy. | Henriette's Herbal Homepage [henriettes-herb.com]

- 2. In vivo activity assessment of some Tanacetum species used as traditional wound healer along with identification of the phytochemical profile by a new validated HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

The Biosynthesis of Tanacetin in Tanacetum vulgare: A Technical Guide for Researchers

Abstract

Tanacetin, a bioactive eudesmanolide-type sesquiterpene lactone found in common tansy (Tanacetum vulgare), has garnered interest for its potential pharmacological properties. Like many complex natural products, its biosynthesis involves a multi-step enzymatic cascade. While the complete pathway has not been fully elucidated in T. vulgare, extensive research on related sesquiterpene lactones in the Asteraceae family allows for the construction of a robust putative pathway. This technical guide outlines this proposed biosynthetic route, from core isoprenoid precursors to the final this compound molecule. It details the key enzyme families involved, summarizes relevant quantitative data from homologous pathways, and provides comprehensive experimental protocols for the identification and functional characterization of the specific genes and enzymes in T. vulgare. This document serves as a foundational resource for researchers aiming to investigate, engineer, and harness the this compound biosynthetic pathway.

Proposed Biosynthesis Pathway of this compound

The formation of this compound (1β,5α-dihydroxy-6β,7αH-selina-4(15),11(13)-dien-6,12-olide) is a specialized branch of the terpenoid metabolic network. The pathway can be divided into three core stages: the synthesis of the universal C15 precursor, Farnesyl Pyrophosphate (FPP); the formation of the characteristic sesquiterpene scaffold; and a series of subsequent oxidative modifications and rearrangements.

Stage 1: Synthesis of Isoprenoid Precursors

The journey to this compound begins with the universal five-carbon (C5) building blocks of all terpenes: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two parallel pathways to produce these precursors: the mevalonate (MVA) pathway, which operates primarily in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. Through the sequential head-to-tail condensation of these C5 units, catalyzed by prenyltransferases, the C15 molecule Farnesyl Pyrophosphate (FPP) is generated. FPP is the direct precursor for all sesquiterpenoids, including this compound.[1][2][3]

Stage 2 & 3: From FPP to this compound - A Putative Pathway

The conversion of the linear FPP molecule into the complex, polycyclic structure of this compound requires a terpene synthase followed by a series of specific, stereo-controlled oxidations and rearrangements, primarily catalyzed by Cytochrome P450 monooxygenases (CYPs).[4][5]

-

Cyclization to (+)-Germacrene A : The committed step in the biosynthesis of most sesquiterpene lactones is the cyclization of FPP.[6] A specific Germacrene A Synthase (GAS) is proposed to catalyze this reaction, forming the foundational germacrane skeleton.[7][8]

-

Hydroxylation and Rearrangement to the Eudesmane Skeleton : Unlike germacranolides such as parthenolide, this compound possesses a eudesmanolide core. This structure is believed to arise from the germacrene intermediate.[1][6] We propose that a specific CYP enzyme hydroxylates germacrene A, creating an intermediate that facilitates a proton-initiated cyclization and rearrangement to form the characteristic bicyclic eudesmane scaffold.

-

Sequential Oxidations : Following the formation of the eudesmane core, a series of CYP-catalyzed hydroxylations are required to install the oxygen functionalities at the C1 and C5 positions.

-

Lactone Ring Formation : The final key step is the formation of the α,β-unsaturated-γ-lactone ring. This is achieved through the oxidation of a methyl group (C12) to a carboxylic acid, followed by hydroxylation at the C6 position. The resulting 6-hydroxy acid intermediate then undergoes spontaneous dehydration and cyclization (lactonization) to yield the final this compound molecule.[1]

Quantitative Data

While kinetic parameters for the specific enzymes from Tanacetum vulgare are yet to be determined, data from well-characterized homologous enzymes provide a valuable benchmark for future studies. The table below presents kinetic data for a (+)-Germacrene A Synthase purified from chicory (Cichorium intybus), another member of the Asteraceae family.

| Enzyme | Source Organism | Substrate | Km (μM) | pH Optimum | Reference |

| (+)-Germacrene A Synthase | Cichorium intybus (Chicory) | (2E,6E)-Farnesyl Diphosphate | 6.6 | ~6.7 | [6][9] |

Experimental Protocols

Elucidating the specific pathway in T. vulgare requires a combination of transcriptomics, gene cloning, and biochemical characterization. The following protocols provide a detailed framework for these investigations.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

The biosynthesis of sesquiterpene lactones is often localized to specialized structures like glandular trichomes. Comparing the transcriptomes of tissues rich in these structures versus tissues that lack them can reveal candidate genes.

Methodology:

-

Plant Material : Collect young leaves and flowers (rich in glandular trichomes) and roots (lacking trichomes) from Tanacetum vulgare. Immediately freeze all samples in liquid nitrogen.

-

RNA Extraction : Isolate total RNA from all tissues using a suitable plant RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination. Verify RNA integrity and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Library Preparation & Sequencing : Prepare cDNA libraries for each sample using a commercial kit (e.g., Illumina TruSeq RNA). Perform high-throughput sequencing (e.g., on an Illumina NovaSeq platform) to generate at least 20 million paired-end reads per sample.

-

Bioinformatic Analysis :

-

Quality Control : Trim adapter sequences and low-quality reads using tools like Trimmomatic.

-

De Novo Assembly : As a reference genome for T. vulgare may not be available, assemble the high-quality reads into transcripts (unigenes) using an assembler like Trinity.

-

Functional Annotation : Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot). Assign Gene Ontology (GO) terms and map to KEGG pathways.

-

Differential Expression Analysis : Map reads from each sample back to the assembled transcriptome and quantify transcript abundance (e.g., as Transcripts Per Million - TPM). Identify unigenes that are significantly upregulated in trichome-rich tissues compared to roots using a package like DESeq2 or edgeR.

-

Candidate Gene Selection : Filter the differentially expressed genes for annotations related to "terpene synthase," "sesquiterpene synthase," and "cytochrome P450." These become the primary candidates for involvement in this compound biosynthesis.

-

Protocol 2: Functional Characterization of a Candidate TvGAS

Once a candidate Germacrene A Synthase (TvGAS) is identified, its function must be confirmed biochemically.

Methodology:

-

Gene Cloning : Synthesize the full-length open reading frame (ORF) of the candidate TvGAS gene, codon-optimized for expression in Escherichia coli. Clone the ORF into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag).

-

Heterologous Expression : Transform the expression plasmid into an appropriate E. coli strain (e.g., BL21(DE3)). Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) for 16-20 hours.

-

Protein Purification : Harvest the cells by centrifugation. Lyse the cells (e.g., by sonication) and centrifuge to pellet cell debris. Purify the His-tagged TvGAS protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. Confirm protein purity and size by SDS-PAGE.

-

In Vitro Enzyme Assay :

-

Prepare a reaction mixture containing assay buffer (e.g., 25 mM HEPES, pH 7.4, 15 mM MgCl2, 5 mM DTT), purified TvGAS protein (40-50 µg), and the substrate FPP (10-50 µM) in a total volume of 100 µL.[10]

-

Overlay the aqueous reaction with a layer of an organic solvent (e.g., 200 µL of hexane or pentane) to trap volatile products.

-

Incubate at 30°C for 1-2 hours.

-

-

Product Identification :

-

Vortex the assay tube to extract the products into the organic layer.

-

Analyze a 1 µL aliquot of the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify the product by comparing its mass spectrum and retention time to that of an authentic (+)-germacrene A standard.

-

Protocol 3: Functional Characterization of a Candidate TvCYP

Characterizing plant CYPs is more complex as they require a redox partner, typically a Cytochrome P450 Reductase (CPR). Co-expression in a eukaryotic host like yeast (Saccharomyces cerevisiae) is a common strategy.

Methodology:

-

Yeast Strain Engineering : Use a yeast strain engineered for terpenoid production. This typically involves upregulating the MVA pathway and expressing a plant-derived CPR.

-

Gene Cloning and Yeast Transformation :

-

Clone the candidate TvCYP ORF and the previously characterized TvGAS ORF into a yeast co-expression vector.

-

Transform the plasmid into the engineered yeast strain.

-

-

In Vivo Assay (Yeast Fermentation) :

-

Grow the transformed yeast culture in an appropriate selective medium.

-

The yeast will endogenously produce FPP. The co-expressed TvGAS will convert FPP to germacrene A, which then becomes the substrate for the candidate TvCYP.

-

After 48-72 hours of cultivation, extract the metabolites from both the yeast cells and the culture medium using an organic solvent (e.g., ethyl acetate).

-

-

Product Identification :

-

Concentrate the organic extract under a stream of nitrogen.

-

Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Look for new peaks in the chromatogram of the strain expressing the TvCYP compared to a control strain expressing only TvGAS.

-

Characterize the structure of the novel product(s) using high-resolution MS and NMR spectroscopy to determine if they correspond to hydroxylated or rearranged intermediates on the proposed pathway to this compound.

-

Conclusion and Future Directions

This guide presents a scientifically grounded, putative biosynthetic pathway for this compound in Tanacetum vulgare, based on established principles of sesquiterpenoid metabolism in plants. The key enzymatic steps are proposed to be the cyclization of FPP to (+)-germacrene A by a Germacrene A Synthase, followed by a cascade of oxidative and rearranging reactions catalyzed by specific Cytochrome P450 monooxygenases to form the final eudesmanolide structure.

The provided experimental protocols offer a clear roadmap for the definitive elucidation of this pathway. Successful identification and characterization of the involved TvGAS and TvCYP genes will not only confirm the proposed route but also provide powerful enzymatic tools for the metabolic engineering and synthetic biology-based production of this compound and novel derivatives. Future work should focus on in planta validation using techniques like Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9 to confirm the role of these enzymes in the native plant, paving the way for targeted breeding or biotechnological production of this valuable natural product.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. peerj.com [peerj.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis and localization of parthenolide in glandular trichomes of feverfew (Tanacetum parthenium L. Schulz Bip.) [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

The Enigmatic Bitter Principle: A Technical Guide to the Discovery and Isolation of Tanacetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanacetin, a sesquiterpene lactone found predominantly in the common tansy (Tanacetum vulgare L.), has been a subject of phytochemical interest for over a century. This technical guide provides an in-depth exploration of the historical and contemporary aspects of this compound's discovery and isolation. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies involved in its extraction, purification, and characterization. This document collates available quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to serve as a foundational resource for further research and development.

Introduction: The Historical Quest for this compound

The story of this compound is intertwined with the early advancements in natural product chemistry. Its journey from a crude "bitter principle" to a structurally elucidated molecule reflects the evolution of phytochemical investigation.

Early Discovery and Naming: The first documented isolation of a bitter compound from the seeds, herb, and flowers of Tanacetum vulgare L. dates back to 1845 by Homolle.[1] This crude isolate was simply referred to as the "bitter principle" of tansy. Throughout the late 19th and early 20th centuries, the techniques for isolating and purifying such compounds were rudimentary, often relying on solvent extraction and crystallization without the aid of modern chromatographic methods.[2][3] These early methods, while groundbreaking for their time, yielded impure substances, making structural determination impossible.

The Mid-20th Century Breakthroughs: It wasn't until the mid-20th century that significant progress was made. In 1933, Jaretzky and Kühne revisited the isolation of this bitter compound.[1] However, a pivotal moment came in 1962 when M. Suchý published a more detailed study on the isolation of what was now firmly named this compound.[1][4] This work laid the groundwork for its full structural characterization.

Elucidation of a Complex Structure: The definitive structure and absolute configuration of this compound were finally established in 1973 by Samek and his colleagues.[1] Through the use of then-advanced spectroscopic techniques, they revealed this compound to be a sesquiterpene lactone with a complex stereochemistry.

Chemical and Physical Properties of this compound

This compound is a member of the sesquiterpene lactone class of natural products, which are known for their diverse biological activities. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₄ | [1][5] |

| Molecular Weight | 264.32 g/mol | [1][5] |

| CAS Registry Number | 1401-54-3 | [1] |

| Melting Point | 205°C | [1] |

| Optical Rotation | [α]D²² +179.5° (c = 2.3 in ethanol) | [1] |

| Percent Composition | C 68.16%, H 7.63%, O 24.21% | [1] |

Isolation and Purification of this compound: Methodologies and Data

The isolation of this compound from its primary source, Tanacetum vulgare, involves a multi-step process of extraction and purification. While specific yield data for this compound from various methods is scarce in the literature, the general yields of extracts from Tanacetum species can provide an indication of the efficiency of different approaches.

Extraction Methods: A Comparative Overview

Various extraction techniques have been applied to Tanacetum species, each with its own advantages and disadvantages in terms of yield, solvent consumption, and time.

| Extraction Method | Plant Material & Part | Solvent | Key Parameters | Extract Yield (%) | Reference |

| Maceration | T. vulgare | Methanol + Trifluoroacetic Acid | Room temperature, 8 hours | 22.65 ± 0.68 | [6] |

| Soxhlet Extraction | T. vulgare | Methanol | 8 hours, 15 cycles | ~18-20 (leaves), ~8-16 (flowers) | [6][7] |

| Maceration | T. vulgare | 50% Aqueous Ethanol | Not specified | 18 (leaves), 8 (flowers) | [8] |

| Microwave-Assisted Extraction (MAE) | T. parthenium | Not specified | Not specified | Higher than traditional methods | [9] |

| Ultrasound-Assisted Extraction (UAE) | T. parthenium | Not specified | Not specified | Higher than traditional methods | [9] |

Note: The yields presented are for the total extract and not for pure this compound. The concentration of this compound within these extracts can vary based on the plant's geographical origin, harvest time, and the specific chemotype.

Experimental Protocol: A General Guideline for this compound Isolation

The following protocol is a generalized procedure based on common phytochemical isolation techniques for sesquiterpene lactones from Tanacetum species.

1. Plant Material Preparation:

-

Air-dry the aerial parts (flowers and leaves) of Tanacetum vulgare at room temperature in a well-ventilated area, protected from direct sunlight.

-

Once completely dry, grind the plant material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Soxhlet Extraction: Place the powdered plant material in a cellulose thimble and extract with methanol or ethanol in a Soxhlet apparatus for 8-12 hours. This method is thorough but can degrade thermolabile compounds.

-

Maceration: Suspend the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in a sealed container. Agitate the mixture periodically for 24-72 hours at room temperature. This method is gentler than Soxhlet extraction.

3. Concentration:

-

After extraction, filter the mixture to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain a crude extract.

4. Fractionation and Purification:

-

The crude extract is a complex mixture of compounds. To isolate this compound, chromatographic techniques are essential.

-

Column Chromatography: Pack a glass column with silica gel. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

-

Thin-Layer Chromatography (TLC): Monitor the fractions collected from the column using TLC to identify those containing this compound. A reference standard of this compound, if available, is highly beneficial for comparison.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, the fractions enriched with this compound can be subjected to preparative HPLC.

5. Characterization:

-

The purity and identity of the isolated this compound can be confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure.

-

Biological Activity and Signaling Pathways: An Area for Future Research

While the broader extracts of Tanacetum species, particularly Tanacetum parthenium (feverfew), have been extensively studied for their biological activities, there is a significant lack of research on the specific effects of isolated this compound. The anti-inflammatory and anticancer properties of feverfew are largely attributed to another sesquiterpene lactone, parthenolide, which has been shown to modulate key signaling pathways such as NF-κB and MAPK.[1][3][6][7][10]

Given that this compound is a constituent of Tanacetum extracts, it is plausible that it may contribute to the overall pharmacological profile of the plant. However, without direct experimental evidence on isolated this compound, its specific molecular targets and effects on signaling pathways remain speculative. This represents a critical knowledge gap and a promising area for future investigation.

Below are visualizations of the NF-κB and MAPK signaling pathways, which are known to be modulated by extracts from the Tanacetum genus. It is hypothesized that this compound may play a role in the modulation of these pathways, but further research is required for confirmation.

Caption: NF-κB signaling pathway and the inhibitory role of Tanacetum extracts.

Caption: MAPK signaling pathway and the potential inhibitory role of Tanacetum extracts.

Conclusion and Future Directions

This compound remains a molecule of significant historical and phytochemical interest. While its discovery and structural elucidation are well-documented, a considerable amount of research is still needed to fully understand its biological role. The lack of specific data on the isolation yields of this compound using modern extraction techniques and, more importantly, the absence of studies on its specific pharmacological effects and molecular mechanisms, represent major gaps in our knowledge.

Future research should focus on:

-

Developing and optimizing isolation protocols specifically for this compound to improve yields and purity.

-

Conducting comprehensive in vitro and in vivo studies to determine the biological activities of pure this compound.

-

Investigating the molecular targets and signaling pathways directly modulated by this compound to elucidate its mechanism of action.

By addressing these research questions, the scientific community can unlock the full potential of this compound and pave the way for its potential application in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Plant substances. XIII. This compound, the bitter principle of common tansy ( Tanacetum vulgare L.) | Semantic Scholar [semanticscholar.org]

- 5. Extractions at the Intersection of Chemistry and History | History of Pharmacy and Pharmaceuticals [hopp.uwpress.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Phytochemistry, Signaling Pathways, and Mechanisms of Action of Tanacetum parthenium (L.) Sch.Bip.: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. Frontiers | Tanacetum species: Bridging empirical knowledge, phytochemistry, nutritional value, health benefits and clinical evidence [frontiersin.org]

- 10. Exploring the Phytochemistry, Signaling Pathways, and Mechanisms of Action of Tanacetum parthenium (L.) Sch.Bip.: A Comprehensive Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Tanacetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanacetin, a sesquiterpene lactone found in various species of the Tanacetum genus, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its known biological activities, and detailing the experimental protocols used to elucidate these effects. While specific quantitative data for isolated this compound is limited in the current literature, this document contextualizes its activity with data from related compounds and extracts from its botanical sources. The guide also presents key signaling pathways and experimental workflows in a visual format to aid in understanding its mechanism of action and to facilitate future research and drug development endeavors.

Introduction

This compound is a naturally occurring sesquiterpene lactone with the chemical formula C15H20O4.[1] It is a constituent of plants such as tansy (Tanacetum vulgare) and feverfew (Tanacetum parthenium), which have a long history of use in traditional medicine for treating a variety of ailments, including inflammation, pain, and digestive disorders.[2][3] The pharmacological interest in this compound stems from its classification within a group of compounds known for their diverse biological activities. This guide aims to consolidate the available scientific information on this compound's pharmacological profile, providing a resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | [3aS-(3aa,5ab,6b,9aa,9bb)]-Decahydro-6,9a-dihydroxy-5a-methyl-3,9-bis(methylene)naphtho[1,2-b]furan-2(3H)-one | [1] |

| Molecular Formula | C15H20O4 | [1] |

| Molecular Weight | 264.32 g/mol | [1] |

| Appearance | Crystals | [1] |

| Melting Point | 205°C | [1] |

| Optical Rotation | [a]D22 +179.5° (c = 2.3 in ethanol) | [1] |

Pharmacological Activities

The pharmacological activities of this compound are primarily inferred from studies on extracts of Tanacetum species and related compounds. The following sections summarize the key findings.

Anti-inflammatory Activity

Extracts of Tanacetum species, which contain this compound, have demonstrated significant anti-inflammatory effects. The primary mechanism is believed to be the inhibition of key enzymes in the inflammatory cascade.

Table 3.1.1: In Vitro Anti-inflammatory Activity of Related Compounds and Extracts

| Compound/Extract | Assay | Target/Mediator | IC50 Value | Reference |

| Tanetin (flavonoid) | Cyclo-oxygenase (COX) Inhibition | COX | ~ 6-11 µM | [4] |

| Tanetin (flavonoid) | 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX | ~ 11 µM | [4] |

| Tanacetum vulgare Essential Oil | Nitric Oxide (NO) Production Inhibition | iNOS | 72 µg/mL | [5] |

| Centaureidin (flavonoid) | Cyclo-oxygenase (COX) Inhibition | COX | 318 µM | [6] |

| Centaureidin (flavonoid) | 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX | 20 µM | [6] |

| 5,3'-dihydroxy-4'-methoxy-7-carbomethoxyflavonol | Cyclo-oxygenase (COX) Inhibition | COX | 60 µM | [6] |

| 5,3'-dihydroxy-4'-methoxy-7-carbomethoxyflavonol | 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX | 29 µM | [6] |

Antimicrobial and Antispasmodic Activities

Traditional use and some studies suggest that this compound possesses antimicrobial and antispasmodic properties, though quantitative data from controlled studies are scarce.[2][3]

Antioxidant Activity

Extracts from Tanacetum vulgare have shown notable antioxidant activity in various assays.

Table 3.3.1: Antioxidant Activity of Tanacetum vulgare Extracts

| Extract | Assay | IC50 Value | Reference |

| Aqueous Ethanol Extract (leaves) | DPPH Radical Scavenging | 32.4 mg/L | [7] |

| Aqueous Ethanol Extract (leaves) | DPPH Radical Scavenging | 95.2 - 109.3 mg/L | [7] |

| Aqueous Ethanol Extract (flowers) | DPPH Radical Scavenging | 152 - 181 mg/L | [7] |

| Methanolic Extract | DPPH Radical Scavenging | 37 µg/mL | [8] |

Mechanism of Action

The anti-inflammatory effects of compounds from Tanacetum species are primarily attributed to the modulation of the arachidonic acid cascade and the NF-κB signaling pathway.

Inhibition of Eicosanoid Synthesis

This compound, as a constituent of Tanacetum species, is thought to contribute to the inhibition of cyclo-oxygenase (COX) and 5-lipoxygenase (5-LOX). These enzymes are critical for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators.

Caption: Inhibition of the Arachidonic Acid Cascade by this compound.

Modulation of NF-κB Signaling

The anti-inflammatory properties of feverfew have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][9] This transcription factor plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.

Caption: Modulation of the NF-κB Signaling Pathway.

Toxicology Profile

Table 5.1: Acute Toxicity of Tanacetum vulgare Aqueous Extract in Mice

| Route of Administration | NOAEL (g/kg) | LOAEL (g/kg) | LD50 (g/kg) | Reference |

| Oral | 7.0 | 9.0 | 9.9 | [10] |

| Intraperitoneal | 1.0 | 1.5 | 2.8 | [10] |

A 90-day chronic toxicity study in rats with daily oral administration of the aqueous extract of tansy leaves did not show significant adverse effects.[10] The essential oil of Tanacetum parthenium was found to be non-toxic in acute oral doses in rats, with an intraperitoneal LD50 of 2.13 g/kg.[11]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pharmacological profile of this compound.

In Vitro Anti-inflammatory Assays

This assay measures the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Principle: The assay quantifies the production of prostaglandins (e.g., PGE2) from arachidonic acid by recombinant COX enzymes. Inhibition is measured by a decrease in prostaglandin levels.

-

Materials: Recombinant human or ovine COX-1 and COX-2, arachidonic acid, reaction buffer (e.g., Tris-HCl), hematin, test compound, and a detection system (e.g., ELISA kit for PGE2 or LC-MS/MS).

-

Procedure:

-

Pre-incubate the COX enzyme with the test compound at various concentrations in the reaction buffer at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin or by acidification).

-

Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions or by LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

This assay determines the inhibitory effect of a test compound on the 5-LOX enzyme.

-

Principle: The assay measures the production of leukotrienes (e.g., LTB4) or other 5-LOX products from arachidonic acid.

-

Materials: Purified 5-LOX enzyme or a cell line expressing 5-LOX (e.g., rat peritoneal leukocytes), arachidonic acid, calcium ionophore A23187 (for cell-based assays), buffer, test compound, and a detection system (e.g., ELISA kit for LTB4 or HPLC).

-

Procedure (Cell-based):

-

Pre-incubate the cells with the test compound at various concentrations for a specified time.

-

Stimulate the cells with calcium ionophore A23187 to activate 5-LOX.

-

Add arachidonic acid and incubate for a defined period.

-

Stop the reaction and extract the leukotrienes.

-

Quantify the amount of LTB4 produced using an ELISA kit or HPLC.

-

Calculate the percentage of inhibition and the IC50 value.

-

This assay is used to assess the effect of a compound on the NF-κB signaling pathway.

-

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

-

Materials: A suitable cell line (e.g., HEK293 or HeLa), NF-κB luciferase reporter plasmid, a transfection reagent, cell culture medium, a stimulating agent (e.g., TNF-α or LPS), test compound, and a luciferase assay system.

-

Procedure:

-

Transfect the cells with the NF-κB luciferase reporter plasmid.

-

Seed the transfected cells into a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.

-

After incubation, lyse the cells and add the luciferase substrate.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of NF-κB activation and the IC50 value.

-

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assessment.

Conclusion and Future Directions

This compound, a sesquiterpene lactone from Tanacetum species, shows promise as a pharmacologically active compound, particularly in the context of inflammation. While direct quantitative data on its activity is still emerging, the known effects of related compounds and extracts from its botanical sources suggest that its mechanism of action likely involves the inhibition of key inflammatory pathways, including the arachidonic acid cascade and NF-κB signaling.

Future research should focus on the isolation and purification of this compound to enable more precise in vitro and in vivo studies. Key areas for investigation include:

-

Quantitative Pharmacological Profiling: Determination of IC50 and Ki values of pure this compound in a range of relevant biological assays.

-

Pharmacokinetic Studies: Elucidation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

-

In Vivo Efficacy: Evaluation of the therapeutic potential of this compound in animal models of inflammatory diseases.

-

Toxicology: Comprehensive safety and toxicity studies of isolated this compound.

A more detailed understanding of the pharmacological profile of this compound will be instrumental in unlocking its potential as a lead compound for the development of new therapeutic agents.

References

- 1. This compound [drugfuture.com]

- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 3. violapharm.com [violapharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory, Antioxidant, Antibiotic, and Cytotoxic Activities of Tanacetum vulgare L. Essential Oil and Its Constituents | MDPI [mdpi.com]

- 6. The activity of flavonoids extracted from Tanacetum microphyllum DC. (Compositae) on soybean lipoxygenase and prostaglandin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Profiling and Antioxidant Activity of Tanacetum vulgare L. Wild-Growing in Latvia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. abcam.com [abcam.com]

- 10. Acute and chronic toxicity of a lyophilised aqueous extract of Tanacetum vulgare leaves in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Study of the Chemical Composition, Acute and Subacute Toxicity of Bulgarian Tanacetum parthenium Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Traditional Medicinal Uses of Tanacetin-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanacetin, a bioactive sesquiterpene lactone, is a constituent of several plants historically used in traditional medicine. This technical guide provides a comprehensive overview of the traditional uses, phytochemistry, and pharmacology of this compound-containing plants, with a primary focus on Tanacetum vulgare (Tansy) and Achillea millefolium (Yarrow). This document synthesizes ethnobotanical knowledge with modern scientific research, presenting quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of action, including the modulation of key signaling pathways. The information is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development, facilitating the exploration of this compound and its derivatives as potential therapeutic agents.

Introduction

Plants belonging to the Asteraceae family, notably those from the genera Tanacetum and Achillea, have a long and rich history in traditional medicine across various cultures. These plants are known to produce a diverse array of secondary metabolites, among which sesquiterpene lactones are of significant pharmacological interest. This compound is a prominent sesquiterpene lactone found in several of these species. This guide delves into the traditional applications of these plants, underpinned by contemporary scientific evidence of their biological activities.

This compound-Containing Plants and Their Traditional Medicinal Applications

The primary sources of this compound are Tanacetum vulgare and, to a lesser extent, Achillea millefolium.

Tanacetum vulgare (Tansy)

Tanacetum vulgare, commonly known as tansy, has been a staple in European and Asian folk medicine for centuries.[1]

Traditional Uses:

-

Anthelmintic: One of the most well-documented uses of tansy is for the expulsion of intestinal worms, such as roundworms and threadworms.[1][2] A bitter tea made from the flowers was a common remedy for parasitic infestations.[1]

-

Digestive Aid: It has been traditionally used to address digestive complaints, including dyspepsia and flatulence.[3]

-

Emmenagogue: Tansy was historically used to stimulate menstrual flow and was also employed as an abortifacient.[1][4]

-

External Applications: Topically, it was used to treat skin conditions like scabies and for its insect-repellent properties.[4]

-

Other Uses: Historical records also indicate its use for fevers, rheumatism, and as a preservative.[1]

Methods of Preparation:

-

Infusion (Tea): Dried tansy flowers and leaves were steeped in boiling water to create a medicinal tea.[4]

-

Poultice: Fresh leaves were crushed and applied externally to the skin.[4]

Achillea millefolium (Yarrow)

Achillea millefolium, or yarrow, has a global history of medicinal use, from ancient Greece to Native American traditional medicine.[2][5] Its name is derived from the mythological Greek hero Achilles, who was said to have used it to treat his soldiers' wounds.[5]

Traditional Uses:

-

Wound Healing: Yarrow is renowned for its ability to stop bleeding and prevent infection in wounds.[5][6]

-

Anti-inflammatory and Analgesic: It has been used to alleviate pain and inflammation associated with various conditions, including toothaches and headaches.[5][6]

-

Digestive Tonic: Yarrow tea is traditionally consumed to aid digestion and treat gastrointestinal issues like indigestion and stomach pain.[2]

-

Febrifuge: It has been used to reduce fevers.

-

Gynecological Applications: Traditional uses include the treatment of menstrual pain and irregularities.[2]

Methods of Preparation:

-

Infusion (Tea): The upper flowering parts of the plant are used to make a tea.[2]

-

Poultice: Fresh or dried leaves are crushed and applied directly to wounds.[6]

-

Tincture: An alcohol-based extract of the plant.[6]

Phytochemistry of this compound-Containing Plants

The medicinal properties of these plants are attributed to a complex mixture of phytochemicals.

Chemical Composition

| Plant Species | Key Bioactive Compounds | Reference |

| Tanacetum vulgare | This compound, Parthenolide, Thujone, Camphor, Borneol, Luteolin, Apigenin, Quercetin, Phenolic Acids | [3][7] |

| Achillea millefolium | This compound, Sesquiterpenes, Flavonoids (Apigenin, Luteolin), Phenolic Acids (Caffeic acid, Chlorogenic acid), Tannins | [2][8][9] |

Quantitative Analysis

While specific quantification of this compound across different plant parts and preparations is not extensively documented in readily available literature, studies have quantified related compounds and total phytochemical content.

| Plant Material | Analyte | Concentration | Analytical Method | Reference |

| Tanacetum vulgare Flowers (Dry Extract) | Rutin | 0.37% | HPLC | [7] |

| Tanacetum vulgare Flowers (Dry Extract) | Luteolin | 0.34% | HPLC | [7] |

| Tanacetum vulgare Flowers (Dry Extract) | 3,5-dicaffeoylquinic acid | 7.3% | HPLC | [7] |

| Achillea millefolium Herb (Water Extract) | Total Polyphenols | 2.9781 ± 0.0177 % | Spectrophotometry | [2][4] |

| Achillea millefolium Herb (70% Ethanol Extract) | Total Polyphenols | 4.08 ± 0.01 % | Spectrophotometry | [2][4] |

Pharmacological Activities and Signaling Pathways

Scientific investigations have begun to elucidate the molecular mechanisms underlying the traditional uses of this compound-containing plants. The anti-inflammatory effects are of particular interest.

Anti-inflammatory Activity

Extracts of Tanacetum vulgare and Achillea millefolium, as well as isolated compounds, have demonstrated significant anti-inflammatory properties. For instance, a parthenolide-depleted extract of feverfew (Tanacetum parthenium), a related species, was shown to inhibit the release of pro-inflammatory mediators such as nitric oxide (NO), PGE2, and TNF-α.[10] The essential oil of Tanacetum vulgare inhibited NO production with an IC50 of 72 µg·mL⁻¹.[1]

Signaling Pathways

The anti-inflammatory effects of compounds found in these plants are often mediated through the modulation of key signaling pathways.

-

NF-κB (Nuclear Factor kappa B) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Many bioactive compounds from these plants, including sesquiterpene lactones, have been shown to inhibit the activation of NF-κB. This inhibition prevents the transcription of pro-inflammatory genes, such as those for cytokines and chemokines.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is another crucial pathway involved in inflammation and cellular stress responses. Components of this pathway, such as p38, JNK, and ERK, are targets for the anti-inflammatory actions of phytochemicals found in Tanacetum and Achillea species.

Caption: Simplified diagram of this compound's inhibitory action on inflammatory signaling pathways.

Experimental Protocols

This section provides an overview of methodologies for the analysis and evaluation of this compound-containing plant extracts.

Extraction of Bioactive Compounds

A general protocol for the extraction of moderately polar compounds like this compound from plant material is as follows:

-

Sample Preparation: Air-dry the plant material (leaves and flowers) and grind it into a fine powder.

-

Extraction:

-

Perform a Soxhlet extraction or maceration with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate.

-

Alternatively, a sequential extraction with solvents of increasing polarity (e.g., hexane, followed by dichloromethane, then methanol) can be employed to fractionate the extract.

-

-

Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator.

-

Storage: Store the dried extract at -20°C in the dark.

Caption: General workflow for the extraction of bioactive compounds from plant material.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-DAD method can be used for the quantification of this compound.

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of standard solutions of known concentrations to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small percentage of formic or acetic acid to improve peak shape).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: DAD detector set at the wavelength of maximum absorbance for this compound.

-

Injection Volume: 10-20 µL.

-

-

Quantification: Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the plant extract or isolated this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The traditional medicinal uses of this compound-containing plants like Tanacetum vulgare and Achillea millefolium provide a valuable starting point for modern drug discovery. The anti-inflammatory properties, in particular, are well-supported by both historical use and preliminary scientific evidence. The modulation of key inflammatory signaling pathways such as NF-κB and MAPK by constituents of these plants highlights their therapeutic potential.

However, further research is required to fully unlock the potential of this compound. This includes:

-

Comprehensive Phytochemical Profiling: Detailed quantification of this compound in various plant parts and traditional preparations.

-

Pharmacological Studies: In-depth investigation of the bioactivities of isolated this compound, including its effects on a wider range of cellular targets and signaling pathways, such as the JAK-STAT pathway.

-

Clinical Trials: Well-designed clinical trials are necessary to validate the efficacy and safety of this compound and this compound-rich extracts for specific therapeutic applications.

-

Toxicology: Thorough toxicological studies are crucial, especially given the presence of potentially toxic compounds like thujone in Tanacetum vulgare.

By bridging the gap between traditional knowledge and modern scientific investigation, this compound and its plant sources represent a promising area for the development of novel anti-inflammatory and other therapeutic agents. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Anti-Inflammatory, Antioxidant, Antibiotic, and Cytotoxic Activities of Tanacetum vulgare L. Essential Oil and Its Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectrophotometric study of tannins in the herb Achillea millefolium L. | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. research.unipd.it [research.unipd.it]

- 10. Anti-inflammatory activity of parthenolide-depleted Feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]

Tanacetin: A Comprehensive Technical Guide to its Role in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanacetin, a sesquiterpene lactone found in various plants of the Tanacetum genus, plays a significant role in the intricate defense mechanisms plants employ against a range of biotic threats. This technical guide provides an in-depth exploration of this compound, covering its chemical properties, biosynthetic pathway, and its function in protecting plants from herbivores and pathogenic fungi. The document outlines detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound. Furthermore, it visualizes the key signaling pathways and experimental workflows using the DOT language for Graphviz, offering a clear and structured understanding of the molecular interactions and research methodologies. This guide is intended to be a valuable resource for researchers in phytochemistry, plant science, and for professionals in the field of drug development seeking to harness the potential of natural compounds.

Introduction to this compound

This compound is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse biological activities.[1] It is predominantly found in plants belonging to the genus Tanacetum, which is part of the Asteraceae family.[2] These plants, commonly known as tansies, have been used in traditional medicine for centuries, and their chemical constituents are now the subject of scientific investigation for their potential applications in agriculture and medicine.

This compound's role in plant defense is multifaceted, acting as a deterrent to herbivores and an inhibitor of fungal growth. This activity is largely attributed to its chemical structure, which can interact with biological macromolecules in invading organisms. Understanding the biosynthesis of this compound and the signaling pathways that regulate its production is crucial for developing strategies to enhance plant resistance and for the potential synthesis of this compound-based bioactive compounds.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental for its extraction, purification, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₄ | [2] |

| Molecular Weight | 264.32 g/mol | [2] |

| CAS Number | 1401-54-3 | [2] |

| Appearance | Crystals | [2] |

| Melting Point | 205°C | [2] |

| Optical Rotation | [α]D²² +179.5° (c = 2.3 in ethanol) | [2] |

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpene lactones in the Asteraceae family, follows the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] The subsequent steps involve the formation of a 15-carbon precursor, farnesyl pyrophosphate (FPP), followed by a series of cyclization and oxidation reactions. While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to proceed through a germacranolide intermediate, similar to other sesquiterpene lactones.[3]

Hypothesized biosynthetic pathway of this compound.

Role in Plant Defense Mechanisms

This compound is a key player in the chemical defense arsenal of Tanacetum species. Its presence contributes to the plant's resistance against a variety of biological threats, primarily herbivores and fungal pathogens.

Defense Against Herbivores

This compound acts as an antifeedant, deterring insects from feeding on the plant tissues. The bitter taste and potential toxicity of sesquiterpene lactones make the plant unpalatable to many herbivores. While specific LC50 values for this compound against various insect pests are not widely reported, studies on related compounds and crude extracts of Tanacetum species demonstrate significant insecticidal activity. For instance, extracts from Tanacetum parthenium have shown insecticidal effects against the larvae of Spodoptera littoralis.

The plant's defense response to herbivory is often mediated by the jasmonate signaling pathway.[4] Mechanical damage caused by insect feeding triggers the synthesis of jasmonic acid (JA) and its derivatives, which in turn activate the expression of genes involved in the biosynthesis of defense compounds, including sesquiterpene lactones like this compound.[5][6]

JA-mediated induction of this compound biosynthesis.

Defense Against Pathogens

This compound also exhibits antifungal properties, contributing to the plant's defense against pathogenic fungi. The proposed mechanism of action for the antifungal activity of sesquiterpene lactones involves the disruption of fungal cell membranes and the inhibition of essential enzymes.[1] Although specific Minimum Inhibitory Concentration (MIC) values for this compound against various fungal pathogens are scarce, extracts from Tanacetum vulgare have demonstrated activity against fungi such as Candida albicans and various dermatophytes.[7][8]

The plant's defense against biotrophic and necrotrophic pathogens is often regulated by the salicylic acid (SA) and jasmonate (JA) signaling pathways, respectively.[9] There is significant crosstalk between these pathways, allowing the plant to fine-tune its defense response to the specific type of pathogen.[9][10] It is plausible that both SA and JA signaling are involved in the induced production of this compound upon fungal infection.

SA/JA signaling in antifungal defense.

Quantitative Data on Bioactivity

While specific quantitative data for pure this compound is limited in the literature, the following table summarizes the reported bioactivity of extracts from Tanacetum species, which contain this compound as a constituent. This data provides an indication of the potential potency of this compound.

| Extract/Compound | Target Organism | Bioassay | Result | Reference |

| Tanacetum vulgare hydrodistilled oil | Dermatophyte strains | Broth microdilution | MIC: 0.16-0.64 µL/mL | [7][8] |

| Tanacetum vulgare hydrodistilled oil | Cryptococcus neoformans | Broth microdilution | MIC: 0.16-0.64 µL/mL | [7][8] |

| Tanacetum argenteum subsp. argenteum essential oil | Aedes aegypti larvae | Larval bioassay | LC50: 93.34 ppm | [11] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of this compound.

Extraction of this compound

The following protocol describes a general method for the extraction of sesquiterpene lactones, including this compound, from plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves and flowers of Tanacetum vulgare)

-

n-Hexane

-

Dichloromethane

-

Methanol

-

Rotary evaporator

-

Filter paper

-

Glassware (beakers, flasks)

Procedure:

-

Macerate 100 g of the dried and powdered plant material with 500 mL of n-hexane for 24 hours at room temperature to remove non-polar compounds like fats and waxes.

-

Filter the mixture and discard the hexane extract.

-

Air-dry the plant residue and then extract it with 500 mL of dichloromethane for 24 hours at room temperature.

-

Filter the mixture and collect the dichloromethane extract.

-

Repeat the extraction with dichloromethane two more times.

-

Combine the dichloromethane extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude sesquiterpene lactone-rich extract.

-

For further purification, the crude extract can be subjected to column chromatography on silica gel.

Workflow for the extraction of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be adapted for the quantification of this compound. A pure standard of this compound is required for calibration.

Instrumentation and Conditions:

-

HPLC System: With a UV detector

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210-220 nm (typical for sesquiterpene lactones)

-

Injection Volume: 20 µL

Procedure:

-

Prepare a stock solution of the this compound standard in methanol.

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

Dissolve a known amount of the crude extract in methanol.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Inject the standard solutions to create a calibration curve.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.[12][13][14]

Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)

This protocol assesses the antifeedant activity of this compound against insect larvae.

Materials:

-

Insect larvae (e.g., Spodoptera littoralis)

-

Fresh host plant leaves

-

Petri dishes

-

Filter paper

-

Cork borer

-

This compound dissolved in a suitable solvent (e.g., acetone)

-

Solvent control

Procedure:

-

Prepare leaf discs of a uniform size using a cork borer.

-

Prepare different concentrations of this compound solutions.

-

Dip the leaf discs in the this compound solutions for a few seconds and allow them to air dry.[15]

-

Dip control leaf discs in the solvent only.

-

Place one treated or control leaf disc in a Petri dish lined with moist filter paper.

-

Introduce one pre-starved larva into each Petri dish.

-

After 24-48 hours, measure the area of the leaf disc consumed.

-

Calculate the antifeedant index (AFI) using the formula: AFI (%) = [(C-T)/(C+T)] x 100, where C is the area consumed in the control and T is the area consumed in the treatment.

Workflow for the insect antifeedant bioassay.

Antifungal Bioassay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.[16][17][18]

Materials:

-

Fungal culture (e.g., Fusarium oxysporum)

-

96-well microtiter plate

-

Liquid growth medium (e.g., Potato Dextrose Broth)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a standardized fungal spore suspension.

-

In a 96-well plate, perform serial two-fold dilutions of the this compound solution in the growth medium.

-

Add the fungal spore suspension to each well.

-

Include a positive control (fungus in medium without this compound) and a negative control (medium only).

-

Incubate the plate at an appropriate temperature for 48-72 hours.

-

Determine the MIC as the lowest concentration of this compound that visibly inhibits fungal growth or by measuring the optical density at 600 nm.[16]

Conclusion

This compound is a vital component of the defense system of Tanacetum species, exhibiting notable activity against both herbivores and fungal pathogens. This technical guide has provided a comprehensive overview of its chemical nature, biosynthesis, and role in plant defense, supported by detailed experimental protocols and visual diagrams. While there is a need for more research to determine the specific quantitative bioactivity of pure this compound and to fully elucidate its biosynthetic and regulatory pathways, the information presented here serves as a solid foundation for future studies. A deeper understanding of this compound and its mechanisms of action holds significant promise for the development of novel, natural-product-based solutions for crop protection and potentially for pharmaceutical applications.

References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Pathways in Plant Disease and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Impact of elicitors and light on biosynthesis of sesquiterpene lactones in tissue culture of Arnica montana and its variety Arbo [frontiersin.org]

- 5. Jasmonic acid is a crucial signal transducer in heat shock induced sesquiterpene formation in Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcription Factor AsMYC2 Controls the Jasmonate-Responsive Expression of ASS1 Regulating Sesquiterpene Biosynthesis in Aquilaria sinensis (Lour.) Gilg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical composition and antifungal activity of supercritical extract and essential oil of Tanacetum vulgare growing wild in Lithuania [pubmed.ncbi.nlm.nih.gov]

- 9. Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reciprocal crosstalk between jasmonate and salicylate defence-signalling pathways modulates plant volatile emission and herbivore host-selection behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical composition, larvicidal, and biting deterrent activity of essential oils of two subspecies of Tanacetum argenteum (Asterales: Asteraceae) and individual constituents against Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. In Vitro Study of Biological Activity of Tanacetum vulgare Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Profiling and Antioxidant Activity of Tanacetum vulgare L. Wild-Growing in Latvia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Leaf dip bioassay [bio-protocol.org]

- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry of Tanacetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanacetin, a sesquiterpene lactone primarily isolated from the common tansy (Tanacetum vulgare), has attracted interest within the scientific community for its potential biological activities. As with many natural products, the three-dimensional arrangement of its atoms—its stereochemistry—plays a pivotal role in its pharmacological profile. Understanding the precise stereochemical configuration of this compound is fundamental for structure-activity relationship (SAR) studies, synthetic efforts, and the development of potential therapeutic agents. This technical guide provides an in-depth overview of the established stereochemistry of this compound, outlines the general experimental methodologies employed for its determination, and presents the information in a structured format for clarity and ease of comparison.

The Absolute Stereochemistry of this compound

This compound possesses a complex polycyclic structure with multiple stereocenters. The absolute configuration of the naturally occurring enantiomer has been determined and is consistently reported as (3aS,5aS,6R,9aR,9bS)-Decahydro-6,9a-dihydroxy-5a-methyl-3,9-bis(methylene)naphtho(1,2-b)furan-2(3H)-one . This specific arrangement of substituents at each chiral center is crucial for its interaction with biological targets.

Stereochemical Descriptors

The stereochemistry of this compound is defined by five stereocenters within its core structure. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptor to each of these chiral centers.

| Stereocenter | CIP Descriptor |

| 3a | S |

| 5a | S |

| 6 | R |

| 9a | R |

| 9b | S |

Quantitative and Physicochemical Data

A critical aspect of characterizing a chiral molecule is its optical activity, the ability to rotate plane-polarized light. This is quantified by the specific rotation value. Despite a thorough review of the available scientific literature, a specific rotation value for this compound has not been reported. This data gap presents an opportunity for further experimental characterization of this natural product.

| Property | Value |

| IUPAC Name | (3aS,5aS,6R,9aR,9bS)-Decahydro-6,9a-dihydroxy-5a-methyl-3,9-bis(methylene)naphtho(1,2-b)furan-2(3H)-one |

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| Specific Rotation ([α]) | Data not available in the searched literature |

Experimental Protocols for Stereochemical Determination

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute stereochemistry of a crystalline compound. This technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of all atoms.

General Protocol:

-

Crystallization: The primary and often most challenging step is to obtain a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined through various computational methods, and the structural model is refined to fit the experimental data. The absolute configuration can be determined using anomalous dispersion effects, often by including a heavy atom in the structure or using copper radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly two-dimensional techniques, is a powerful tool for determining the relative stereochemistry of a molecule in solution. By analyzing the coupling constants between protons and through-space interactions via the Nuclear Overhauser Effect (NOE), the spatial relationships between different parts of the molecule can be deduced.

General Protocol:

-

Sample Preparation: A high-purity sample of the compound is dissolved in a suitable deuterated solvent.

-

Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).

-

Spectral Analysis:

-

¹H and ¹³C NMR: Assign all proton and carbon signals to the corresponding atoms in the molecule.

-

COSY: Identify proton-proton spin-spin coupling networks to establish connectivity.

-

HSQC and HMBC: Correlate proton and carbon signals to confirm the carbon skeleton and the attachment of protons.

-

NOESY/ROESY: Identify protons that are close to each other in space. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, providing crucial information about the relative stereochemistry. For example, a strong NOE between two protons on different stereocenters would indicate that they are on the same face of the molecule.

-

Visualization of Stereochemical Concepts and Workflows

To aid in the understanding of the stereochemical principles and the general workflow for the determination of absolute configuration, the following diagrams are provided.

Biological Significance of Stereochemistry

The specific 3D arrangement of functional groups in a molecule is critical for its interaction with chiral biological macromolecules such as enzymes and receptors. Different stereoisomers of a compound can exhibit vastly different biological activities, with one enantiomer often being significantly more potent than the other (the eutomer and distomer, respectively). In some cases, one enantiomer may be responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects.

Currently, there is a lack of publicly available data specifically comparing the biological activities of different stereoisomers of this compound. This represents a significant area for future research. Investigating the biological effects of other potential stereoisomers of this compound, which could be accessed through stereoselective synthesis, would provide valuable insights into its SAR and could guide the design of more potent and selective analogs.

Methodological & Application

Application Notes and Protocols for Tanacetin Extraction from Tanacetum vulgare

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanacetin, a sesquiterpene lactone found in the common tansy (Tanacetum vulgare), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and antispasmodic effects.[1] This document provides detailed protocols for the extraction of this compound from Tanacetum vulgare, methods for its quantification, and an overview of the key signaling pathways it modulates. The following protocols are based on established methods for the extraction of sesquiterpene lactones from Tanacetum species and can be adapted for the specific isolation of this compound.

Data Presentation

The yield of sesquiterpene lactones, including this compound, from Tanacetum vulgare is influenced by the extraction method and parameters. The following tables summarize quantitative data from various extraction techniques.

Table 1: Comparison of Extraction Methods for Sesquiterpene Lactones from Tanacetum Species

| Extraction Method | Plant Material | Solvent | Key Parameters | Sesquiterpene Lactone Yield | Reference |

| Maceration | Tanacetum parthenium herb | 70% Ethanol | 1:5 solid-to-solvent ratio, 12h initial extraction, followed by two 1h extractions | Not specified | [2] |

| Ultrasound-Assisted Extraction (UAE) | Tanacetum vulgare | 70% Ethanol | 20 minutes extraction time | High recovery of phenolic compounds | [3][4] |

| Microwave-Assisted Extraction (MAE) | Inula helenium roots | 100% Ethanol | 30:1 liquid-to-sample ratio, 300 W power, 5 min irradiation | 54.99 ± 0.11 mg/g (Alantolactone), 48.40 ± 0.19 mg/g (Isoalantolactone) | |

| Supercritical Fluid Extraction (SFE) | Cichorium intybus L. Roots | Supercritical CO₂ with 10% Ethanol | 350 bar, 40 °C, 15 g/min flow rate, 120 min | 0.09% sesquiterpenes yield | [5][6] |

Table 2: Quantitative Analysis of Parthenolide (a related Sesquiterpene Lactone) in Tanacetum parthenium

| Analytical Method | Plant Material | Parthenolide Content (% w/w) | Reference |

| HPLC | Flowering tops | 0.27% | [1] |

| HPLC | Leaves | 0.09% | [1] |

| HPLC | Mixture of leaves and flowering tops | 0.18% | [1] |

| HPLC | Herb (beginning of flowering) | 0.29% - 0.92% | [1] |

Experimental Protocols

The following are detailed protocols for the extraction of sesquiterpene lactones, adaptable for this compound, from Tanacetum vulgare.

Protocol 1: Maceration Extraction

This protocol is a conventional method for the extraction of sesquiterpene lactones using organic solvents.

Materials:

-

Dried and powdered Tanacetum vulgare flowers

-

70% Ethanol

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

Glassware (beakers, flasks)

Procedure:

-

Weigh 100 g of dried, powdered Tanacetum vulgare flowers.

-

Place the plant material in a large flask and add 500 mL of 70% ethanol (1:5 solid-to-solvent ratio).

-

Seal the flask and allow it to macerate for 12 hours at room temperature with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

-

Transfer the plant residue back to the flask and add another 500 mL of 70% ethanol. Macerate for 1 hour.

-

Filter the mixture again and combine the filtrates from both extractions.

-

Repeat the extraction of the plant residue one more time with 500 mL of 70% ethanol for 1 hour and combine the filtrates.

-